2-chloro-8-methyl-9-(propan-2-yl)-9H-purine
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Overview
Description
2-chloro-8-methyl-9-(propan-2-yl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine typically involves multi-step organic reactions starting from simpler precursors. A common synthetic route might include:
Nitration: Introduction of a nitro group to a purine precursor.
Reduction: Conversion of the nitro group to an amine.
Alkylation: Introduction of the methyl and propan-2-yl groups.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-8-methyl-9-(propan-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-9H-purine: Lacks the methyl and propan-2-yl groups.
8-methyl-9H-purine: Lacks the chlorine and propan-2-yl groups.
9-(propan-2-yl)-9H-purine: Lacks the chlorine and methyl groups.
Uniqueness
2-chloro-8-methyl-9-(propan-2-yl)-9H-purine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1044770-67-3 |
---|---|
Molecular Formula |
C9H11ClN4 |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-chloro-8-methyl-9-propan-2-ylpurine |
InChI |
InChI=1S/C9H11ClN4/c1-5(2)14-6(3)12-7-4-11-9(10)13-8(7)14/h4-5H,1-3H3 |
InChI Key |
IXLPNJSVQKKBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(N=C2N1C(C)C)Cl |
Purity |
95 |
Origin of Product |
United States |
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